molecular formula C7H14N6 B1330589 2,4-Diamino-6-diethylamino-1,3,5-triazine CAS No. 2073-31-6

2,4-Diamino-6-diethylamino-1,3,5-triazine

Cat. No.: B1330589
CAS No.: 2073-31-6
M. Wt: 182.23 g/mol
InChI Key: LLOVZIWCKUWRTA-UHFFFAOYSA-N
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Description

2,4-Diamino-6-diethylamino-1,3,5-triazine is a chemical compound with the molecular formula C7H14N6. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Diamino-6-diethylamino-1,3,5-triazine can be synthesized through several methods. One common approach involves the reaction of dicyandiamide with nitriles under microwave irradiation. This method is considered green due to the reduction in solvent use and the short reaction time . Another method involves the reaction of cyanuric chloride with diethylamine in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods to those described above. The reaction conditions are optimized for yield and purity, and the product is often purified through crystallization or other separation techniques .

Scientific Research Applications

Agricultural Chemicals

Herbicide Development
2,4-Diamino-6-diethylamino-1,3,5-triazine is primarily used in the formulation of herbicides. It acts as a selective herbicide that helps control unwanted vegetation while promoting the growth of desired crops. Its effectiveness in inhibiting specific plant enzymes contributes to its utility in agricultural productivity .

Pharmaceutical Development

Anticancer Research
This compound has shown promise in the synthesis of various pharmaceutical agents, particularly anti-cancer drugs. Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For example, a derivative demonstrated remarkable activity against melanoma cells with a GI(50) of 3.3×108 M3.3\times 10^{-8}\text{ M} and TGI of 1.1×106 M1.1\times 10^{-6}\text{ M} .

Enzyme Inhibition
The compound's ability to inhibit focal adhesion kinase (FAK) has been explored for its potential in treating cancer and other diseases related to cell proliferation and migration .

Analytical Chemistry

Reagent for Detection
In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific compounds. Its application enhances the accuracy and reliability of laboratory results across various chemical analyses .

Polymer Chemistry

Enhancement of Material Properties
This compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. Its inclusion can lead to the development of advanced materials suitable for industrial applications where durability and performance are critical .

Environmental Science

Study of Pollutants
In environmental research, this compound aids in understanding the degradation processes of pollutants in soil and water. This application is crucial for developing strategies to mitigate environmental contamination and enhance ecological safety .

Data Table: Summary of Applications

Field Application Significance
Agricultural ChemicalsHerbicide formulationEnhances crop yield by controlling unwanted plants
Pharmaceutical DevelopmentAnticancer drug synthesisPotential treatment for various cancers
Analytical ChemistryReagent for detectionImproves accuracy in chemical analyses
Polymer ChemistryEnhancing material propertiesDevelops durable industrial materials
Environmental ScienceStudying pollutant degradationAids in environmental protection efforts

Case Studies

  • Antitumor Activity Evaluation
    A study conducted on novel derivatives of this compound demonstrated their efficacy against melanoma cell lines. The compounds were synthesized and tested for their inhibitory effects on cell proliferation .
  • Herbicide Efficacy Trials
    Field trials have shown that formulations containing this compound significantly reduce weed populations without adversely affecting crop yields. The selective nature of the herbicide allows for targeted applications that benefit agricultural productivity .
  • Environmental Impact Assessment
    Research into the environmental degradation pathways of this compound has revealed insights into its behavior in soil and water systems. Studies indicate that it degrades under specific conditions, which is vital for assessing its long-term environmental impact .

Comparison with Similar Compounds

2,4-Diamino-6-diethylamino-1,3,5-triazine can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

2,4-Diamino-6-diethylamino-1,3,5-triazine is a compound belonging to the triazine family known for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N6C_8H_{12}N_6 with a molecular weight of approximately 182.23 g/mol. The compound features a triazine ring with two amino groups and a diethylamino group that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells .
  • Cellular Signaling : The compound may affect signaling pathways related to cell growth and proliferation through interaction with tyrosine kinases and other receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess significant anticancer properties. For instance:

  • A derivative tested against melanoma cells showed a GI50 value of 3.3×108M3.3\times 10^{-8}M, indicating potent antitumor activity .
  • The compound's mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, suggesting potential applications in treating infections.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, similar compounds typically exhibit:

  • Absorption : Rapid absorption in biological systems.
  • Distribution : Wide distribution due to lipophilicity.
  • Metabolism : Potential metabolic pathways involving N-dealkylation and hydroxylation.
  • Excretion : Primarily through renal pathways.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound or its derivatives:

StudyFocusFindings
Anticancer ActivityNotable activity against melanoma cell lines with low GI50 values.
Enzyme InhibitionEffective inhibition of E. coli DHFR; structure-activity relationship (SAR) analysis indicated specific substitutions enhance activity.
Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains; potential for development as an antimicrobial agent.

Properties

IUPAC Name

2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOVZIWCKUWRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315871
Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2073-31-6
Record name 2073-31-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-diethylamino-1,3,5-triazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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